3-Bromo-2,4,5,6-tetrafluorobenzoyl chloride
Overview
Description
3-Bromo-2,4,5,6-tetrafluorobenzoyl chloride is a chemical compound used in various chemical reactions . It contains a total of 14 bonds; 14 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 acyl halogenide (aromatic) .
Molecular Structure Analysis
The molecular structure of 3-Bromo-2,4,5,6-tetrafluorobenzoyl chloride consists of a benzoyl group attached to a bromine atom and four fluorine atoms . The molecular formula is C7BrClF4O .Physical And Chemical Properties Analysis
3-Bromo-2,4,5,6-tetrafluorobenzoyl chloride is a clear colorless to pale yellow liquid . The density is 1.58 g/mL at 25 °C .Scientific Research Applications
Synthesis and Characterization of Complexes
3-Bromo-2,4,5,6-tetrafluorobenzoyl chloride serves as a crucial intermediate in the synthesis of various organic compounds and complexes. It has been used to generate unique chemical structures with potential applications in catalysis and material science. For instance, the formation of N-heterocyclic complexes of Rhodium and Palladium from a pincer Silver(I) carbene complex illustrates the compound's role in facilitating the synthesis of complexes with metal-carbene bonds. These complexes are characterized by their stability and have been explored for their potential catalytic properties (Simons et al., 2003).
Catalysis and Activation of Inert C–H Bonds
Another significant application of 3-Bromo-2,4,5,6-tetrafluorobenzoyl chloride is in the field of catalysis, particularly in the activation of inert C–H bonds. A study on the synthesis and characterization of a novel Mn-porphyrin catalyst demonstrates the compound's potential in facilitating the oxidation of hydrocarbons. This catalyst, derived from brominated and chlorinated porphyrins, shows enhanced catalytic activity, offering a promising approach for the efficient and selective oxidation of C–H bonds. This area of research holds great promise for the development of new catalysts that can improve the efficiency of chemical reactions, with implications for industrial processes and environmental sustainability (Silva et al., 2015).
Environmental Chemistry and Pollutant Transformation
In the context of environmental chemistry, 3-Bromo-2,4,5,6-tetrafluorobenzoyl chloride is relevant for its potential role in the transformation of pollutants. The enzymatic synthesis of bromo- and chlorocarbazoles, which are emerging environmental contaminants, has been studied to understand their formation and occurrence in the environment. This research sheds light on the enzymatic pathways that can lead to the synthesis of halogenated carbazoles, contributing to our understanding of pollutant transformation in natural and contaminated environments. The findings from this study highlight the complex interactions between chemical compounds and biological systems, offering insights into the processes that influence the stability and mobility of pollutants in the environment (Mumbo et al., 2013).
properties
IUPAC Name |
3-bromo-2,4,5,6-tetrafluorobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7BrClF4O/c8-2-3(10)1(7(9)14)4(11)6(13)5(2)12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHUFCXIDZNVQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Br)F)F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7BrClF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382531 | |
Record name | 3-Bromo-2,4,5,6-tetrafluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,4,5,6-tetrafluorobenzoyl chloride | |
CAS RN |
292621-46-6 | |
Record name | 3-Bromo-2,4,5,6-tetrafluorobenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=292621-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2,4,5,6-tetrafluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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